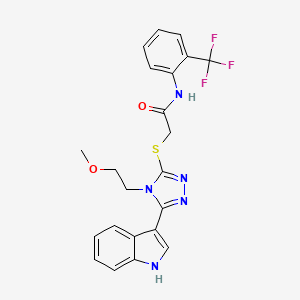

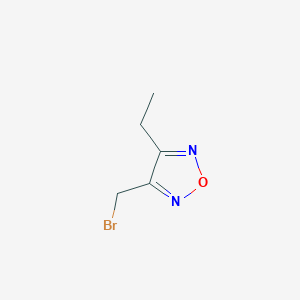

![molecular formula C20H14F3N5O2 B2466500 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852440-19-8](/img/structure/B2466500.png)

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique heterocyclic structure

Mechanism of Action

Target of Action

The primary targets of this compound are kinase enzymes . Kinases play a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis . This compound has been shown to inhibit HPK1 and VEGFR-2 , which are key players in cancer progression.

Mode of Action

This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the kinase activity, thereby disrupting the signaling pathways that the kinases are involved in . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects the pathways mediated by the kinases it targets. For instance, inhibition of HPK1 can affect the phosphorylation of SLP76 , a key player in T-cell receptor signaling . Inhibition of VEGFR-2 can disrupt angiogenesis, a process critical for tumor growth and metastasis .

Pharmacokinetics

The compound’s ability to inhibit its targets at low concentrations suggests it may have good bioavailability .

Result of Action

The compound has shown significant antitumor activity against certain cancer cell lines . For instance, it has been found to stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line . It also increased the caspase-3 level in the same cell line , indicating the induction of apoptosis.

Biochemical Analysis

Biochemical Properties

The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide plays a crucial role in biochemical reactions. It mimics the hinge region binding interactions in kinase active sites . This allows the compound to interact with multiple oncogenic targets, directing its activity and selectivity .

Cellular Effects

In cellular processes, this compound has shown significant antitumor activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit VEGFR-2, a key enzyme involved in angiogenesis .

Metabolic Pathways

It is known to interact with enzymes such as kinases , but detailed information on its interaction with other enzymes or cofactors, its effects on metabolic flux, or metabolite levels is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethylphenyl groups. Reaction conditions may include the use of specific catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods Industrial production methods might involve the use of scalable synthetic routes to ensure the economic viability of large-scale production. Techniques such as continuous flow synthesis can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including: Oxidation: The compound may be subjected to oxidative conditions, leading to the formation of different oxidation states. Reduction: Reduction reactions can be used to modify specific functional groups within the molecule. Substitution: The presence of reactive sites allows for substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions.

Major Products Formed The major products from these reactions depend on the specific functional group transformations. For example, oxidation might yield oxo-derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

This compound has extensive applications across several fields: Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms. Biology: Its biological activity makes it a candidate for exploring enzyme inhibition and receptor binding studies. Medicine: Potential therapeutic applications are being investigated, particularly in the context of anticancer and antiviral research. Industry: It can be utilized in the development of new materials and as a precursor for more complex chemical entities.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to its trifluoromethylphenyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. Similar compounds include other derivatives with different substituents, each exhibiting varied biological and chemical behavior.

This compound offers a fascinating glimpse into the intersection of organic chemistry and biological research, demonstrating the potential of heterocyclic compounds in scientific innovation.

Properties

IUPAC Name |

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5O2/c21-20(22,23)15-8-4-5-9-16(15)26-17(29)11-27-12-24-18-14(19(27)30)10-25-28(18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHWNBHXEGODEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

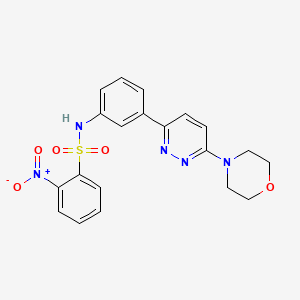

![3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2466420.png)

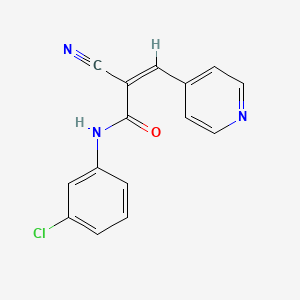

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)

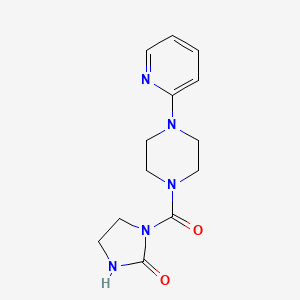

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2466425.png)

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride](/img/structure/B2466427.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)

![4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466430.png)

![3-({[(4Z)-3-(ethoxycarbonyl)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-4-ylidene]methyl}amino)propanoic acid](/img/structure/B2466432.png)

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)